molecular formula C12H15N3O B14775077 2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine

2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine

Cat. No.: B14775077
M. Wt: 217.27 g/mol
InChI Key: MCCBCWSSXUVQER-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine is an organic compound that features a pyrazole ring substituted with a benzyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine typically involves the condensation of pyrazole-4-carbaldehydes with benzylamine in the presence of a suitable catalyst. One common method involves using chloro(trimethyl)silane in pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazole ring but has a different substitution pattern.

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Another pyrazole derivative with distinct functional groups.

Uniqueness

2-((1-Benzyl-1H-pyrazol-4-yl)oxy)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and ethanamine moiety make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxyethanamine

InChI

InChI=1S/C12H15N3O/c13-6-7-16-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9,13H2

InChI Key

MCCBCWSSXUVQER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OCCN

Origin of Product

United States

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